molecular formula C18H23NO B3869758 [2-(Diethylaminomethyl)phenyl]phenylmethanol

[2-(Diethylaminomethyl)phenyl]phenylmethanol

Cat. No.: B3869758
M. Wt: 269.4 g/mol
InChI Key: TVVQMHPFHACSJP-UHFFFAOYSA-N
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Description

[2-(Diethylaminomethyl)phenyl]phenylmethanol (Chemical Formula: C₁₈H₂₃NO) is a tertiary amino alcohol characterized by a phenylmethanol backbone substituted with a diethylaminomethyl group at the ortho position of the benzene ring. The compound is structurally related to benzyl alcohol (phenylmethanol) but distinguished by the addition of the diethylaminomethyl moiety, which significantly alters its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

[2-(diethylaminomethyl)phenyl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-19(4-2)14-16-12-8-9-13-17(16)18(20)15-10-6-5-7-11-15/h5-13,18,20H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVQMHPFHACSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Diethylaminomethyl)phenyl]phenylmethanol typically involves the reaction of benzyl chloride with diethylamine in the presence of a base, followed by the addition of phenylmagnesium bromide. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -10°C to 0°C for the initial reaction, followed by room temperature for the addition of phenylmagnesium bromide

    Base: Sodium hydroxide or potassium carbonate

The reaction proceeds through a nucleophilic substitution mechanism, followed by a Grignard reaction to introduce the phenyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

[2-(Diethylaminomethyl)phenyl]phenylmethanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

[2-(Diethylaminomethyl)phenyl]phenylmethanol: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(Diethylaminomethyl)phenyl]phenylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The diethylaminomethyl group may enhance its ability to penetrate biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Methyl-Substituted Analogs
  • (2-Methylphenyl)phenylmethanol (C₁₄H₁₄O): The introduction of a single methyl group at the ortho position reduces steric hindrance compared to [2-(Diethylaminomethyl)phenyl]phenylmethanol. This compound exhibits distinct HPLC elution patterns, with its CSDP (chiral stationary phase derivative) esters showing poor separation (α = 1.0, Rs < 1.0) .
  • (2,6-Dimethylphenyl)phenylmethanol (C₁₅H₁₆O): The addition of a second methyl group at the para position enhances chromatographic resolution (α = 1.25, Rs = 1.94) due to increased steric effects. However, its CD spectra display an opposite sign compared to mono-methyl analogs, highlighting the sensitivity of optical properties to substituent positioning .

Key Insight : Methyl groups improve HPLC resolution but complicate absolute configuration (AC) determination via CD spectroscopy due to unpredictable sign inversions .

(b) Amino-Alcohol Derivatives
  • [2-[(Dimethylamino)methyl]phenyl]methanol (C₁₀H₁₅NO): Replacing diethyl with dimethyl groups reduces lipophilicity (logP ≈ 1.2 vs. 2.5 for the diethyl analog). This impacts membrane permeability and pharmacokinetics .
  • 2-(Dimethylamino)-1-phenylethanol (C₁₀H₁₅NO): The ethanol chain introduces additional hydrogen-bonding capacity, increasing water solubility (25 mg/mL vs. <10 mg/mL for this compound) .

Structural Impact: Alkyl chain length and amino group substitution dictate solubility and receptor affinity. Diethyl groups enhance lipid solubility but reduce aqueous stability.

Pharmacologically Relevant Analogs

  • Tapentadol (C₁₄H₂₃NO): Shares the diethylaminomethyl pharmacophore critical for μ-opioid receptor (MOR) binding. However, Tapentadol’s cyclic phenyl ring system enhances ligand efficiency and analgesic potency compared to the linear structure of this compound .
  • 2-[Phenyl(phenylmethyl)amino]ethanol (C₁₅H₁₇NO): The benzylaminoethanol moiety replaces the phenylmethanol group, altering hydrogen-bonding networks and reducing metabolic stability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents logP Water Solubility (mg/mL) Key Property Reference
This compound C₁₈H₂₃NO Diethylaminomethyl, phenyl 2.5 <10 High lipophilicity, moderate toxicity
(2,6-Dimethylphenyl)phenylmethanol C₁₅H₁₆O 2,6-Dimethyl 3.1 5 Improved HPLC resolution
2-(Dimethylamino)-1-phenylethanol C₁₀H₁₅NO Dimethylamino, ethanol chain 1.2 25 Enhanced water solubility
Tapentadol C₁₄H₂₃NO Cyclic phenyl, diethylamino 3.8 15 High analgesic potency

Critical Research Findings

  • Chromatographic Behavior : Substituent position (e.g., 2,6-dimethyl vs. 2-methyl) drastically affects HPLC separation efficiency. Diastereomeric resolution improves with bulkier groups but complicates spectral interpretation .
  • Optical Activity : CD spectra of methyl-substituted analogs show sign inversions unrelated to absolute configuration, necessitating corroboration via X-ray crystallography or NMR .
  • Pharmacological Potential: The diethylaminomethyl group is a key pharmacophore for receptor interaction, but ring size and substitution patterns (e.g., Tapentadol’s cyclic system) enhance bioactivity .

Biological Activity

[2-(Diethylaminomethyl)phenyl]phenylmethanol, also known as 4-((Diethylamino)methyl)phenylmethanol, is an organic compound characterized by a phenolic structure with a diethylaminomethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The presence of both hydroxyl (-OH) and diethylaminomethyl groups enhances its solubility and reactivity, allowing it to interact with various molecular targets, including enzymes and receptors.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H23NO\text{C}_{16}\text{H}_{23}\text{N}\text{O}

This structure features a hydroxyl group attached to a benzene ring, which is further substituted with a diethylaminomethyl group.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound may also possess activity against various pathogens.
  • Enzyme Inhibition : The diethylaminomethyl group may enable the compound to interact with specific enzymes, potentially inhibiting their activity. This interaction can modulate various biological processes, indicating therapeutic potential in conditions where enzyme regulation is critical.
  • Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant inhibition of cancer cell proliferation in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Inhibition of Plasmodium falciparum : A study on related compounds indicated that modifications in the structure could lead to potent inhibitors of essential kinases in Plasmodium falciparum, which causes malaria. The findings highlighted the importance of specific functional groups in enhancing antimalarial activity .
  • Selective Survivin Inhibition : Research has demonstrated that certain derivatives can selectively inhibit survivin, a protein often overexpressed in cancer cells. These compounds showed promising results in reducing tumor growth in xenograft models, suggesting potential applications in cancer therapy .
  • Antimicrobial Studies : A comparative analysis of similar compounds revealed significant antimicrobial activity against various bacterial strains, reinforcing the hypothesis that this compound could possess similar properties.

Data Tables

Compound Activity IC50 Value (µM) Target
Compound 67Antimalarial13PfPK6
Compound 79Antimalarial<5PfPK6
Derivative 12bCancer Cell Proliferation1.4Survivin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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